molecular formula C25H27NO5 B10915081 4-(4-hydroxy-3-methoxyphenyl)-7-[4-(propan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-hydroxy-3-methoxyphenyl)-7-[4-(propan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B10915081
M. Wt: 421.5 g/mol
InChI Key: UHFCYJHNCXGLCS-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-ISOPROPOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound characterized by its unique structural features, including hydroxy, methoxy, and isopropoxy functional groups attached to a quinolinedione core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-ISOPROPOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 4-isopropoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable amine to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinoline core.

    Hydrogenation: The quinoline core is subjected to hydrogenation to reduce the double bonds, resulting in the tetrahydroquinoline structure.

    Oxidation: Finally, the compound is oxidized to introduce the quinolinedione functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the quinolinedione core, converting it back to the corresponding hydroquinone.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, 4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-ISOPROPOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent, and its derivatives are being explored for their potential in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxy and methoxy groups play a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy functional groups but lacks the quinolinedione core.

    4-Isopropoxybenzaldehyde: Contains the isopropoxy group but does not have the complex quinoline structure.

    Quinolinedione Derivatives: Other quinolinedione compounds with different substituents on the aromatic rings.

Uniqueness

What sets 4-(4-HYDROXY-3-METHOXYPHENYL)-7-(4-ISOPROPOXYPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE apart is its combination of functional groups and the tetrahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-7-(4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C25H27NO5/c1-14(2)31-18-7-4-15(5-8-18)17-10-20-25(22(28)11-17)19(13-24(29)26-20)16-6-9-21(27)23(12-16)30-3/h4-9,12,14,17,19,27H,10-11,13H2,1-3H3,(H,26,29)

InChI Key

UHFCYJHNCXGLCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)O)OC)C(=O)C2

Origin of Product

United States

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